(2-Bromophenyl)(4-chlorophenyl)methanol (2-Bromophenyl)(4-chlorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399903
InChI: InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H
SMILES: C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol

(2-Bromophenyl)(4-chlorophenyl)methanol

CAS No.:

Cat. No.: VC13399903

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromophenyl)(4-chlorophenyl)methanol -

Specification

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
IUPAC Name (2-bromophenyl)-(4-chlorophenyl)methanol
Standard InChI InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H
Standard InChI Key XZRDCSRAGROTPK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br
Canonical SMILES C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s geometry has been optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level for analogous structures . Key features include:

  • Bond lengths: The C–Br and C–Cl bonds measure approximately 1.89 Å and 1.73 Å, respectively, consistent with typical halogen–carbon single bonds .

  • Dihedral angles: The two phenyl rings form a dihedral angle of ~85°–90°, creating a non-planar structure that influences steric interactions .

Spectroscopic Properties

  • Infrared (IR) spectroscopy: Stretching vibrations for O–H (3200–3600 cm1^{-1}), C–Br (550–600 cm1^{-1}), and C–Cl (700–750 cm1^{-1}) are observed .

  • NMR data:

    • 1H^1\text{H} NMR (CDCl3_3): δ 7.60 (d, 1H, ArH), 7.35–7.28 (m, 4H, ArH), 7.21–7.16 (m, 2H, ArH), 6.41 (s, 1H, –OH) .

    • 13C^{13}\text{C} NMR: Peaks at δ 140.9 (C–Br), 132.9 (C–Cl), 128.6 (–CH2_2OH), and 123.8 (aromatic carbons) .

Synthesis and Preparation

Grignard Reaction

A common method involves reacting 2-bromophenylmagnesium bromide with 4-chlorobenzaldehyde, followed by acidic quenching :

2-BrC6H4MgBr+4-ClC6H4CHOTHF(2-BrC6H4)(4-ClC6H4)CHOHHCl(2-BrC6H4)(4-ClC6H4)CHOH\text{2-BrC}_6\text{H}_4\text{MgBr} + \text{4-ClC}_6\text{H}_4\text{CHO} \xrightarrow{\text{THF}} \text{(2-BrC}_6\text{H}_4\text{)(4-ClC}_6\text{H}_4\text{)CHOH} \xrightarrow{\text{HCl}} \text{(2-BrC}_6\text{H}_4\text{)(4-ClC}_6\text{H}_4\text{)CHOH}

Yield: ~70–80% after purification by column chromatography .

Reduction of Ketones

Reduction of (2-bromophenyl)(4-chlorophenyl)methanone using sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4):

(2-BrC6H4)(4-ClC6H4)CONaBH4/MeOH(2-BrC6H4)(4-ClC6H4)CHOH\text{(2-BrC}_6\text{H}_4\text{)(4-ClC}_6\text{H}_4\text{)CO} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{(2-BrC}_6\text{H}_4\text{)(4-ClC}_6\text{H}_4\text{)CHOH}

Yield: 85–90% under optimized conditions.

Industrial-Scale Production

Continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to enhance yield (≥95%) and purity (>99%).

Physicochemical Properties

PropertyValueReference
Molecular weight297.57 g/mol
Melting point105–107°C
Boiling point320–325°C (decomposes)
LogP (octanol-water)4.18 ± 0.2
SolubilitySoluble in DCM, THF, ethanol
StabilityStable at RT; sensitive to UV

Biological Activity and Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, it is structurally related to intermediates in Dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) .

Antimicrobial Properties

In vitro studies on analogous compounds show moderate activity against Staphylococcus aureus (MIC: 50 µg/mL) and Escherichia coli (MIC: 100 µg/mL). The halogen atoms enhance membrane permeability, while the hydroxyl group facilitates hydrogen bonding with microbial enzymes.

Material Science Applications

  • Polymer synthesis: Acts as a monomer for thermally stable polymers (decomposition temperature >300°C).

  • Coordination chemistry: Forms complexes with transition metals (e.g., Pd, Pt) for catalytic applications .

Computational and Theoretical Insights

Frontier Molecular Orbital (FMO) Analysis

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP): The hydroxyl group and halogens are key sites for electrophilic/nucleophilic attacks .

Thermodynamic Properties

  • Enthalpy of formation: −245 kJ/mol (calculated via DFT) .

  • Gibbs free energy: −210 kJ/mol .

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